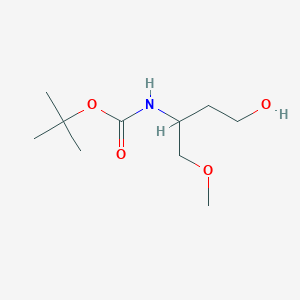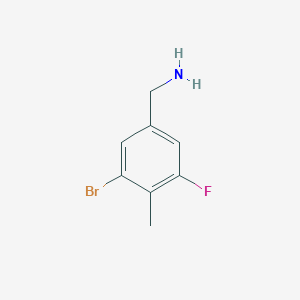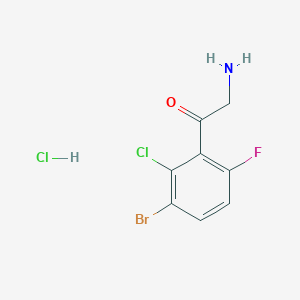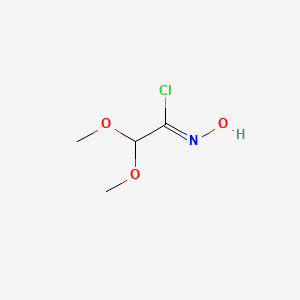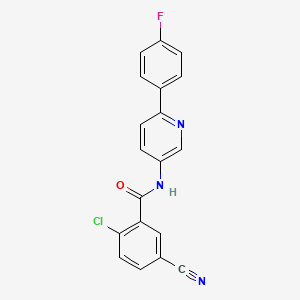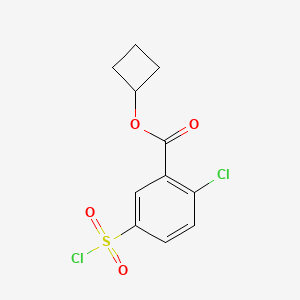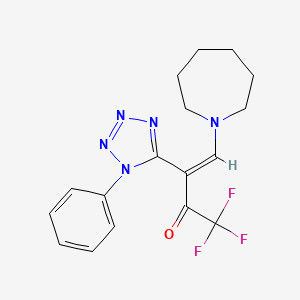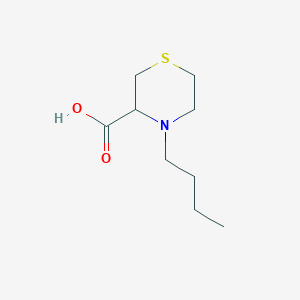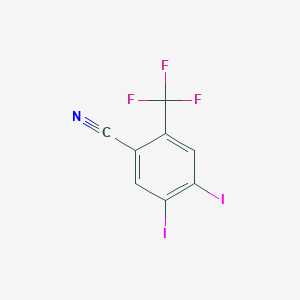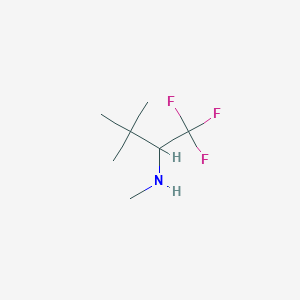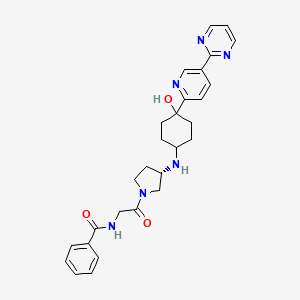
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate is a fluorinated ester compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate typically involves the esterification of 2-fluoroprop-2-enoic acid with 1,1,2,2,3,3,4-heptafluorobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, industrial production may incorporate advanced purification techniques like chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo polymerization to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used. The reactions are often conducted at low temperatures to control the addition process.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization process. The reactions are carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include fluorinated amides or thioesters.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Polymerization: Products include fluorinated polymers with applications in coatings, adhesives, and electronic materials.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s low surface energy allows it to interact with hydrophobic surfaces, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but contains a methacrylate group instead of a prop-2-enoate group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains fewer fluorine atoms and a hydroxyl group instead of an ester group.
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: Contains a sulfonate group instead of a prop-2-enoate group.
Uniqueness
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate is unique due to its combination of multiple fluorine atoms and the prop-2-enoate moiety. This combination imparts distinct chemical properties such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H4F8O2 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4-heptafluorobutyl 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C7H4F8O2/c1-3(9)4(16)17-7(14,15)6(12,13)5(10,11)2-8/h1-2H2 |
Clave InChI |
LRNANQMUBLDACA-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)OC(C(C(CF)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
